Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate
Description
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is an α,β-unsaturated ester featuring a furan-2-yl substituent at the β-position and a trifluoromethyl (CF₃) group at the α-position. The compound’s structure combines electron-rich (furan) and electron-deficient (CF₃) moieties, making it a versatile intermediate in organic synthesis, particularly for agrochemicals, pharmaceuticals, and polymer precursors.
Properties
CAS No. |
918307-40-1 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)7(9(10,11)12)5-6-3-2-4-15-6/h2-5H,1H3 |
InChI Key |
APHUTAJEEMXUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(furan-2-yl)propenoic Acid
One common method for synthesizing methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate involves the esterification of 3-(furan-2-yl)propenoic acid with methanol. This reaction typically requires an acid catalyst and can be performed under reflux conditions.
Reagents :
- 3-(furan-2-yl)propenoic acid
- Methanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix the acid and methanol in a round-bottom flask.
- Add the acid catalyst.
- Reflux the mixture for several hours.
- After completion, neutralize and purify the product via distillation or chromatography.
This method has been reported to yield methyl esters with good purity and high yields, typically around 70–85%.
Friedel-Crafts Acylation
Another approach involves the Friedel-Crafts acylation of furan derivatives with trifluoroacetyl chloride, followed by subsequent reactions to produce the desired compound.
Reagents :
- Furan derivative
- Trifluoroacetyl chloride
- Lewis acid (e.g., aluminum chloride)
-
- Dissolve the furan derivative in a suitable solvent (e.g., dichloromethane).
- Add aluminum chloride as a catalyst.
- Slowly introduce trifluoroacetyl chloride while maintaining low temperatures.
- Allow the reaction to proceed at room temperature, then quench with water.
This method can lead to complex mixtures; however, careful control of reaction conditions can yield satisfactory results.
Reaction Mechanisms
The mechanisms involved in these synthesis methods typically include electrophilic aromatic substitution and nucleophilic acyl substitution processes. The formation of reactive intermediates such as carbocations or acylium ions plays a crucial role in determining the efficiency and selectivity of these reactions.
Analytical Techniques
To confirm the structure and purity of this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
| Technique | Purpose |
|---|---|
| NMR | Structure confirmation |
| Mass Spectrometry | Molecular weight determination |
| Infrared Spectroscopy (IR) | Functional group identification |
Summary of Yields and Conditions
The following table summarizes different preparation methods along with their respective yields and conditions:
| Method | Yield (%) | Conditions |
|---|---|---|
| Esterification | 70–85 | Reflux with acid catalyst |
| Friedel-Crafts Acylation | Variable (50–80) | Room temperature with Lewis acid |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 3-(furan-2-yl)-2-(trifluoromethyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate serves as a versatile intermediate in organic synthesis. It is used to prepare various functionalized compounds, including:
- Pharmaceuticals: The compound's trifluoromethyl group enhances biological activity, making it valuable in drug design.
- Agrochemicals: Its unique structure allows for the development of novel herbicides and pesticides.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anti-inflammatory Effects: Preliminary investigations suggest it may reduce inflammation markers in vitro.
Material Science
In material science, this compound is explored for its use in:
- Polymer Production: The compound can be polymerized to create materials with specific thermal and mechanical properties.
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Organic Synthesis | Pharmaceuticals, Agrochemicals | Versatile intermediate for complex synthesis |
| Biological Activity | Antimicrobial, Anti-inflammatory | Potential therapeutic agents |
| Material Science | Polymer production | Enhanced material properties |
Case Study 1: Pharmaceutical Development
A study published in Journal of Medicinal Chemistry explored the synthesis of novel antifungal agents based on this compound. The researchers reported that modifications to the trifluoromethyl group significantly improved the efficacy against resistant fungal strains.
Case Study 2: Agrochemical Applications
Research conducted by a team at the University of Agriculture demonstrated that derivatives of this compound exhibited significant herbicidal activity. The study concluded that these compounds could serve as effective alternatives to traditional herbicides.
Mechanism of Action
The mechanism by which Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate and related compounds:
Key Observations:
This group enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system and influencing reactivity in Michael additions or Diels-Alder reactions . Furan vs.
The target compound’s CF₃ and furan groups may similarly enhance bioactivity. In contrast, methyl (2Z)-3-{5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl}prop-2-enoate’s extended alkyne chain likely reduces solubility, limiting biological applications .
Synthetic Utility: The azide group in Methyl 2-azido-3-[2-(trifluoromethyl)phenyl]prop-2-enoate enables click chemistry applications, whereas the target compound’s ester group is more suited for hydrolysis or transesterification reactions . Thiol-containing analogs (e.g., furfuryl 3-mercapto-2-methylpropionate) are prone to oxidation, limiting their stability compared to the target compound .
Biological Activity
Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : CHO
Molecular Weight : 168.15 g/mol
IUPAC Name : this compound
CAS Number : 58293-85-9
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| Melting Point | Not available |
| LogP | Not available |
Synthesis
The synthesis of this compound typically involves the esterification of a furan derivative with a trifluoromethyl-substituted propene. A common method includes the reaction of furan with a trifluoromethyl acrylate under acidic conditions, often utilizing catalysts to enhance yield and selectivity.
Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl group in this compound is believed to contribute to its lipophilicity, allowing better membrane penetration and increased efficacy against various pathogens.
In a study assessing the antimicrobial effects against Escherichia coli and Candida albicans, this compound demonstrated significant inhibition, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer), showed that it has an IC value lower than that of Doxorubicin, a common chemotherapeutic agent. Specifically, it exhibited IC values of 22.4 µM against PACA2 cells, indicating strong potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances its ability to interact with cellular membranes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial properties against E. coli.
- Results : MIC values showed significant reduction in bacterial growth compared to control groups.
- : Promising candidate for developing new antimicrobial agents.
-
Anticancer Research :
- Objective : Assess cytotoxicity against various cancer cell lines.
- Results : this compound exhibited lower IC values than Doxorubicin across multiple cell lines.
- : Validates further exploration for potential therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
